![molecular formula C28H29N3O3 B11503703 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-1-ethanone](/img/structure/B11503703.png)
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-1-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-1-ethanone is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of benzodioxole, piperazine, and dibenzoazepine moieties, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-1-ethanone typically involves multiple steps, starting with the preparation of the individual components. The benzodioxole moiety can be synthesized through the condensation of catechol with formaldehyde, followed by cyclization. The piperazine ring is often introduced through nucleophilic substitution reactions involving piperazine and appropriate alkylating agents. The dibenzoazepine core is usually synthesized via cyclization reactions involving biphenyl derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzodioxole, piperazine, and dibenzoazepine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-1-ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-1-ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3,4-Bis(1,3-Benzodioxol-5-ylmethyl)dihydro-2(3H)-furanon
- 5H-Dibenz[b,f]azepin, 10,11-dihydro-
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen zeichnet sich 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-1-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-1-ethanon durch seine einzigartige Kombination von funktionellen Gruppen aus, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für die Forschung und industrielle Anwendungen.
Eigenschaften
Molekularformel |
C28H29N3O3 |
|---|---|
Molekulargewicht |
455.5 g/mol |
IUPAC-Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone |
InChI |
InChI=1S/C28H29N3O3/c32-28(31-24-7-3-1-5-22(24)10-11-23-6-2-4-8-25(23)31)19-30-15-13-29(14-16-30)18-21-9-12-26-27(17-21)34-20-33-26/h1-9,12,17H,10-11,13-16,18-20H2 |
InChI-Schlüssel |
OYANWEQMFTUOGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CN4CCN(CC4)CC5=CC6=C(C=C5)OCO6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


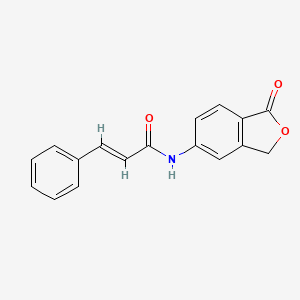
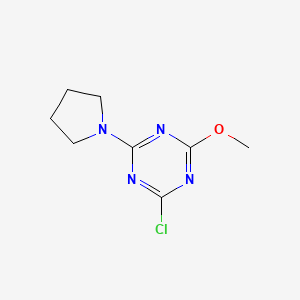
![N-[2-(4-cyclohexylphenoxy)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B11503646.png)
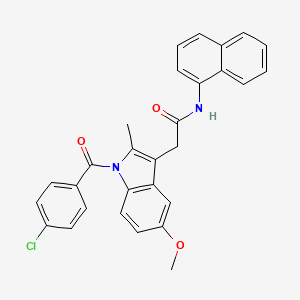
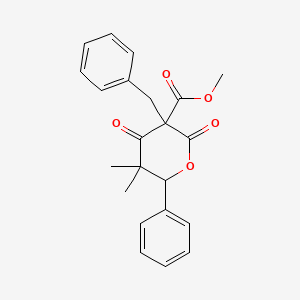
![2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11503679.png)
![2-ethoxy-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11503683.png)
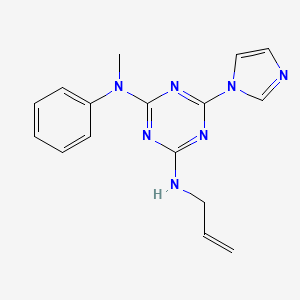
![4-(furan-2-yl)-2-(3-nitrophenyl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B11503689.png)
![N-[(1Z)-1-(4-methoxyphenyl)-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B11503690.png)
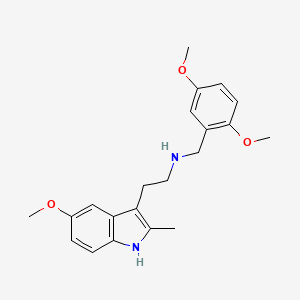
![1-(2-chlorobenzyl)-2-[(naphthalen-1-yloxy)methyl]-1H-benzimidazole](/img/structure/B11503695.png)
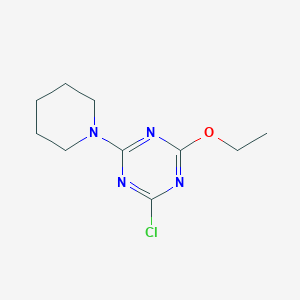
![3-(2-Hydroxyphenyl)-5-(naphthalen-1-yl)-4,6-dioxo-1-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11503710.png)
